Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of an acid catalyst to form the spirocyclic ring system . The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or methanesulfonic acid
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects is primarily through its interactions with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: Another ester compound with similar functional groups but different ring structure.
Macrooxazoles: Compounds with oxazole rings that share some structural similarities.
Uniqueness
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in linear or other cyclic compounds. This uniqueness makes it valuable in research and development for new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-7(2)8-6-11(4-5-14-8)9(15-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
BMSYHHJZXGGSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
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